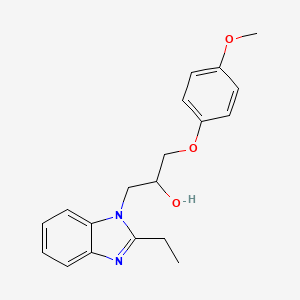
1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-methoxyphenoxy)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-methoxyphenoxy)-2-propanol is a chemical compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. This compound is a beta-blocker, which means that it can be used to treat conditions such as hypertension, angina, and heart failure. In addition, it has shown promise in the treatment of certain types of cancer. In
Scientific Research Applications
1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-methoxyphenoxy)-2-propanol has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy. In addition, it has also been studied for its use in the treatment of cardiovascular disease.
Mechanism of Action
The mechanism of action of 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-methoxyphenoxy)-2-propanol is not fully understood. However, it is known to be a beta-blocker, which means that it works by blocking the action of adrenaline and other stress hormones on the heart. This leads to a decrease in heart rate and blood pressure, which can be beneficial in the treatment of hypertension, angina, and heart failure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied and depend on the dose and duration of treatment. In general, this compound has been shown to have a beneficial effect on the cardiovascular system by reducing heart rate and blood pressure. It has also been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-methoxyphenoxy)-2-propanol in lab experiments is its potential as a therapeutic agent. This compound has shown promise in the treatment of cancer and cardiovascular disease, making it a valuable tool for researchers in these fields. However, there are also limitations to using this compound in lab experiments. The synthesis process is complex and requires specialized equipment and expertise, which can make it difficult to obtain in large quantities. In addition, the compound may have side effects that need to be taken into consideration when designing experiments.
Future Directions
There are several future directions for research on 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-methoxyphenoxy)-2-propanol. One area of focus is on the development of new synthesis methods that are more efficient and cost-effective. Another area of research is on the optimization of the compound's therapeutic properties, such as its anti-cancer and cardiovascular effects. Additionally, researchers may explore the use of this compound in combination with other drugs to enhance its therapeutic potential. Finally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Synthesis Methods
The synthesis of 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-methoxyphenoxy)-2-propanol is a complex process that involves several steps. The starting materials for the synthesis are 2-ethylbenzimidazole and 4-methoxyphenol. These two compounds are then reacted with propylene oxide to form the intermediate product, which is then reacted with epichlorohydrin to form the final product. The synthesis process is challenging and requires specialized equipment and expertise.
properties
IUPAC Name |
1-(2-ethylbenzimidazol-1-yl)-3-(4-methoxyphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-19-20-17-6-4-5-7-18(17)21(19)12-14(22)13-24-16-10-8-15(23-2)9-11-16/h4-11,14,22H,3,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUPORYNLRYVIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

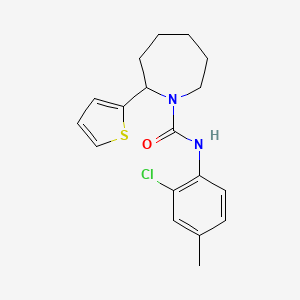

![2-chloro-N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B4972375.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(1-piperazinyl)aniline](/img/structure/B4972385.png)
![11-(5-bromo-2-thienyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4972408.png)
![2,5-dichloro-N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B4972416.png)
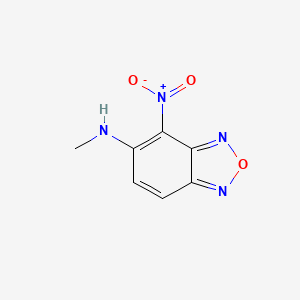
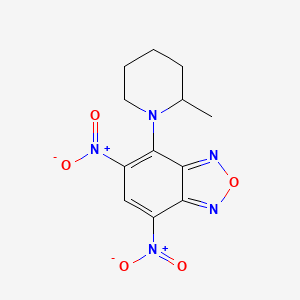

![N-benzyl-1-[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methylmethanamine](/img/structure/B4972433.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(dicyclopropylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4972434.png)
![6-(4-chlorophenyl)-5-(4-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4972447.png)
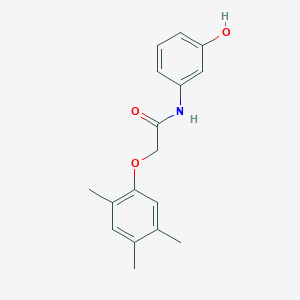
![5-{[(2-carboxyphenyl)amino]sulfonyl}-2-[(3-carboxypropyl)amino]benzoic acid](/img/structure/B4972464.png)